



LC-MS/MS method for quantification of Phenosulfazole in plasma

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Compound of Interest		
Compound Name:	Phenosulfazole	
Cat. No.:	B1215096	Get Quote

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the high sensitivity and selectivity required for the quantification of drugs in complex biological matrices like plasma. This application note details a robust and reliable method for the determination of **Phenosulfazole** in plasma, suitable for pharmacokinetic studies in drug development. The protocol outlines sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters.

Introduction

Phenosulfazole is a novel therapeutic agent for which a sensitive and selective analytical method is essential to characterize its pharmacokinetic (PK) profile.[1][2] Measuring drug concentrations in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME).[2] The LC-MS/MS method described herein offers high throughput and accuracy for the quantitative analysis of **Phenosulfazole**, making it ideal for supporting preclinical and clinical studies.

Method Summary

This method employs a simple protein precipitation technique for the extraction of **Phenosulfazole** and an internal standard (IS) from plasma.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The method is validated according to established regulatory guidelines to ensure reliability.



Experimental Protocols Materials and Reagents

- Phenosulfazole reference standard (>99% purity)
- Phenosulfazole-d4 (or other suitable stable isotope-labeled internal standard) (>99% purity)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ammonium Formate (LC-MS Grade)
- Ultrapure Water (18.2 MΩ·cm)
- Control human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatography: An Agilent 1290 Infinity II LC system or equivalent.
- Mass Spectrometer: An Agilent 6495 Triple Quadrupole MS system or equivalent, equipped with an electrospray ionization (ESI) source.
- Analytical Column: ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 μm) or equivalent.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions (1 mg/mL): Prepare primary stock solutions of **Phenosulfazole** and its internal standard (IS) by dissolving the accurately weighed compounds in methanol.
- Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by serially diluting the primary stock solutions with 50:50 methanol/water.



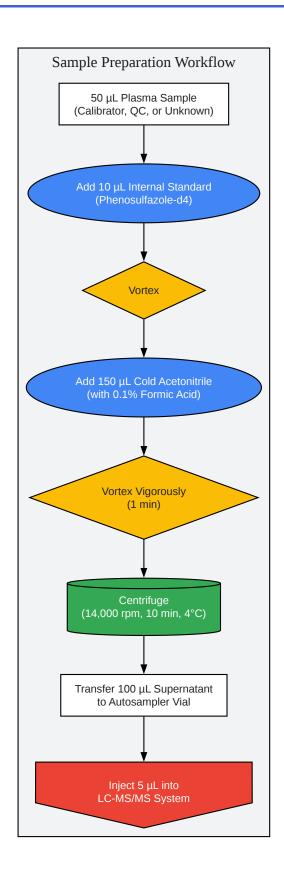
- Calibration Curve (CC) Standards: Spike appropriate amounts of the Phenosulfazole
 working solutions into blank plasma to obtain final concentrations for the calibration curve. A
 typical range might be 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
 - Lower Limit of Quantification (LLOQ)
 - Low QC (approx. 3x LLQQ)
 - Mid QC (in the middle of the calibration range)
 - High QC (approx. 80% of the highest calibration standard)

Sample Preparation

The protein precipitation method is used for sample cleanup.

- Pipette 50 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (e.g., 250 ng/mL Phenosulfazole-d4) to each tube and vortex briefly.
- Add 150 μL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer 100 μL of the clear supernatant to an autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.





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Caption: Plasma sample preparation workflow.



LC-MS/MS Parameters

The following tables summarize the optimized instrumental parameters. Note that mass transitions and collision energies are compound-dependent and must be determined experimentally by infusing a standard solution of **Phenosulfazole**.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temp.	40°C
Gradient	5% B to 95% B over 3.0 min, hold at 95% B for 1 min, return to 5% B

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Gas Temperature | 300°C | | Gas Flow | 10 L/min | | Nebulizer Pressure | 45 psi | | Sheath Gas Temp. | 350°C | | Sheath Gas Flow | 11 L/min | | Capillary Voltage | 3500 V | | MRM Transitions | To be determined empirically | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | Phenosulfazole | e.g., 350.1 | e.g., 185.2 | e.g., 25 | | Phenosulfazole-d4 (IS) | e.g., 354.1 | e.g., 189.2 | e.g., 25 |

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the acceptance criteria as per regulatory guidelines.



Table 3: Calibration Curve Linearity

Parameter	Result
Linear Range	1 - 1000 ng/mL
Regression Model	Linear, 1/x² weighting
Correlation Coefficient (r²)	> 0.995

| Accuracy | 85-115% (80-120% for LLOQ) |

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level	Concentrati on (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%)
LLOQ	1	≤ 10.5	95.0 - 108.2	≤ 12.1	96.5 - 105.7
Low	3	≤ 8.2	98.1 - 104.5	≤ 9.5	97.2 - 103.8
Mid	150	≤ 6.5	96.7 - 102.3	≤ 7.8	98.0 - 101.5
High	800	≤ 5.8	97.2 - 101.9	≤ 6.9	98.3 - 102.1

Acceptance Criteria: Precision (%CV) \leq 15% (\leq 20% for LLOQ); Accuracy within \pm 15% (\pm 20% for LLOQ) of nominal value.

Table 5: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)	Mean Matrix Effect (%)
Low	3	92.5	98.7
High	800	94.1	96.5



Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV should be ≤15%.



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Caption: High-level analytical workflow diagram.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of **Phenosulfazole** in human plasma. The protein precipitation extraction is efficient and straightforward, and the chromatographic conditions provide excellent separation. The method demonstrates high sensitivity, specificity, and reliability, meeting all standard validation criteria. It is well-suited for high-throughput analysis and can be effectively applied to pharmacokinetic studies in drug development programs.

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